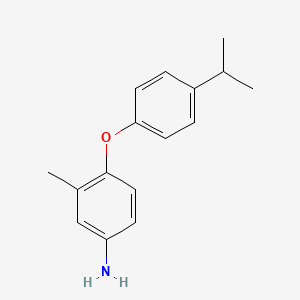

4-(4-Isopropylphenoxy)-3-methylaniline

Description

4-(4-Isopropylphenoxy)-3-methylaniline is an aromatic amine derivative featuring a 3-methylaniline core substituted with a 4-isopropylphenoxy group at the para position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for modulation of physicochemical and biological properties.

Properties

IUPAC Name |

3-methyl-4-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11(2)13-4-7-15(8-5-13)18-16-9-6-14(17)10-12(16)3/h4-11H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWNMRWNLYBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)-3-methylaniline typically involves the alkylation of phenol with propylene to produce 4-isopropylphenol . This intermediate can then undergo further reactions to introduce the methylaniline group. One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 4-(4-Isopropylphenoxy)-3-methylaniline may involve large-scale alkylation processes followed by coupling reactions. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized in aqueous solutions, leading to the formation of quinone methide intermediates.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy group can be further functionalized.

Common Reagents and Conditions

Oxidation: Common reagents include atmospheric oxygen and alkaline solutions.

Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products

Scientific Research Applications

4-(4-Isopropylphenoxy)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

4-(3-Chlorophenoxy)-3-methylaniline (CAS 940302-93-2)

- Structure: Chlorine substituent at the meta position of the phenoxy group.

- Molecular Weight: 233.70 g/mol (C₁₃H₁₂ClNO).

- However, the isopropyl group in 4-(4-Isopropylphenoxy)-3-methylaniline may improve lipophilicity, influencing membrane permeability .

4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline

- Structure: Fluorine substituents on both the phenoxy and imidazo[1,2-a]pyridine moieties.

- Biological Activity : Exhibits potent antitubercular activity with a MIC (minimum inhibitory concentration) of 0.03 µM against Mycobacterium tuberculosis (Mtb). The fluorine atoms likely enhance metabolic stability and target engagement compared to alkyl groups .

Variations in the Amine Side Chain

4-Bromo-N-(3-(2-ethyl-6-methyl-1H-benzo[d]imidazol-1-yl)propyl)-3-methylaniline (Compound 62)

- Structure : Bromine substituent and a benzimidazole-propyl side chain.

- Biological Activity : MIC of 0.004 µM against Mtb, with a selectivity index (SI) >250. The benzimidazole moiety contributes to cytochrome bcc1 oxidase inhibition, a mechanism distinct from simpler aniline derivatives .

4-(2-Aminopropyl)-3-methylaniline (CAS 84257-54-5)

- Structure : A propylamine side chain at the para position.

- Applications: Used as a synthetic intermediate.

Hybrid Structures with Additional Heterocycles

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-isopropylphenoxy)propan-2-ol (Compound 8)

- Structure: Combines 4-isopropylphenoxy and benzimidazole groups.

- Physicochemical Data : Molecular ion [M+H]⁺ at m/z 414. The hydroxyl and benzimidazole groups enhance hydrogen-bonding capacity, which may improve target binding compared to the parent aniline .

4-[1H-Indol-3-yl(4-bromophenyl)methyl]-3-methylaniline

Comparative Analysis of Key Properties

Mechanistic and Functional Insights

- Antitubercular Activity : Bulky substituents (e.g., isopropyl) may reduce MIC values compared to halogenated analogs due to steric hindrance, but they could improve selectivity by minimizing off-target interactions .

- Enzyme Assay Utility: In and -methylaniline derivatives like TOOS are used in chromogenic assays (e.g., uric acid detection). The isopropylphenoxy variant could serve a similar role, with altered solubility affecting reaction kinetics .

Biological Activity

4-(4-Isopropylphenoxy)-3-methylaniline, also known by its chemical identifier CAS No. 946785-33-7, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound features a phenoxy group substituted with an isopropyl moiety and a methylaniline structure. Its unique arrangement contributes to its biological properties and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-Isopropylphenoxy)-3-methylaniline |

| Molecular Formula | C16H21NO |

| Molecular Weight | 255.35 g/mol |

| CAS Number | 946785-33-7 |

Mechanisms of Biological Activity

Research indicates that 4-(4-Isopropylphenoxy)-3-methylaniline may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Targeting Cancer Cells : There is evidence that this compound may act as a radiosensitizer, enhancing the efficacy of radiotherapy in cancer treatment by modulating the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-(4-Isopropylphenoxy)-3-methylaniline:

- Study on Radiosensitization : A study demonstrated that the compound significantly reduced Nrf2 mRNA and protein levels in lung cancer cells, leading to increased sensitivity to radiation therapy. This suggests a promising role as an adjunct treatment in oncology.

- Antioxidant Activity Assessment : In vitro assays showed that the compound exhibited significant antioxidant activity, comparable to known antioxidants. This property could be leveraged in formulations aimed at reducing oxidative stress-related diseases .

- Enzyme Inhibition Studies : Research indicated that 4-(4-Isopropylphenoxy)-3-methylaniline inhibited specific enzymes involved in fatty acid biosynthesis, showcasing potential as an antimalarial agent by targeting the metabolic pathways of malaria parasites .

Comparative Analysis with Similar Compounds

The biological activity of 4-(4-Isopropylphenoxy)-3-methylaniline can be compared with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-(2-Cyclohexylethoxy)-3-fluoroaniline | Radiosensitizer | Exhibits similar mechanisms of action |

| 3-Methyl-4-(phenoxy)aniline | Antioxidant properties | Less effective in enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.